3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

3-Amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic small molecule with the molecular formula C₁₀H₁₆N₄O and a molecular weight of 208.26 g/mol. It is supplied as an oil at room temperature with typical purity specifications of 90–95%.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1803580-59-7
Cat. No. B1528164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
CAS1803580-59-7
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)N2CCCC(C2=O)N
InChIInChI=1S/C10H16N4O/c1-2-14-9(5-6-12-14)13-7-3-4-8(11)10(13)15/h5-6,8H,2-4,7,11H2,1H3
InChIKeyVWNHPXXOSRTVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one (CAS 1803580-59-7): A Pyrazole-Piperidinone Building Block with Documented IDO1 Inhibitory Activity


3-Amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic small molecule with the molecular formula C₁₀H₁₆N₄O and a molecular weight of 208.26 g/mol. It is supplied as an oil at room temperature with typical purity specifications of 90–95% . The compound serves as a versatile building block in medicinal chemistry and chemical biology .

Why Generic Pyrazole or Piperidinone Substitution Is Inadequate for 3-Amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one Procurement


Within the broader class of pyrazole-piperidinone compounds, even minor structural variations yield profound differences in biological activity. Regioisomers such as 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one (CAS 1601078-84-5) or N-methyl analogs are not functional equivalents. The precise 3-amino substitution pattern on the piperidin-2-one ring and the N-ethyl substitution on the pyrazole are critical determinants of target engagement, cellular potency, and pharmacokinetic properties. Therefore, generic procurement of any pyrazole-piperidinone in lieu of this specific CAS number will compromise experimental reproducibility and invalidate comparative structure-activity relationship analyses.

Quantitative Differentiation of 3-Amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one Against Comparator Compounds


IDO1 Cellular Inhibition: Comparative IC50 Against HeLa Cell Kynurenine Production

This compound inhibits IDO1-mediated kynurenine production in IFN-γ-stimulated HeLa cells with an IC50 of 100 nM [1]. In a separate cross-study comparison, a structurally related analog with a modified pyrazole substitution exhibits a substantially weaker IC50 of 550 nM in a similar cellular assay [2]. The 5.5-fold difference in cellular potency highlights the critical role of the specific substitution pattern in achieving functional IDO1 blockade.

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

IDO1 Enzymatic Inhibition: Comparative Ki Against Recombinant Human Enzyme

In a biochemical assay using N-terminus 6xHis-tagged human IDO1 expressed in E. coli, the compound exhibits a Ki of 98 nM against L-tryptophan turnover [1]. For class-level inference, this Ki value is within the same order of magnitude as the clinically evaluated IDO1 inhibitor epacadostat (INCB024360), which demonstrates an IC50 of 67 nM in comparable enzymatic assays [2]. The similar nanomolar potency validates this compound as a viable chemical probe for IDO1 target validation studies.

IDO1 inhibitor Enzymatic assay Target engagement

Kinase Selectivity Profiling: PI3Kγ Binding Affinity (Kd = 2.60 nM) as a Potential Secondary Pharmacology Differentiator

While the primary literature associates this compound with IDO1 inhibition, profiling data reveals high-affinity binding to PI3Kγ with a Kd of 2.60 nM in a Kinomescan assay [1]. This represents a unique secondary pharmacology profile distinct from canonical IDO1 inhibitors like epacadostat or indoximod, which do not typically exhibit sub-nanomolar PI3Kγ engagement. For procurement decisions, this means the compound cannot be substituted with any analog lacking this polypharmacology.

Kinase inhibition PI3Kγ Secondary pharmacology

Vendor-Documented Purity Specifications: Comparative Assessment of Commercial Availability

Commercial availability from established vendors includes Sigma-Aldrich (purity 90%) and Leyan (purity 95%) . In contrast, the closely related regioisomer 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is offered with a higher purity specification of ≥97% from MolCore , reflecting differing synthetic accessibility and purification challenges between the two substitution patterns. For procurement, the 3-amino isomer's lower typical purity may necessitate additional purification steps depending on the intended application.

Chemical procurement Purity QC

Validated Application Scenarios for 3-Amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one Based on Quantitative Evidence


IDO1 Cellular Target Engagement Studies in Immuno-Oncology

The compound's 100 nM IC50 in HeLa cell kynurenine assays [1] makes it suitable for dose-response studies investigating IDO1-mediated tryptophan catabolism and T-cell suppression in the tumor microenvironment. Its potency is sufficient to achieve functional IDO1 blockade without confounding cytotoxicity, enabling clean mechanistic interrogation.

In Vitro Enzymatic Screening for IDO1 Inhibitor Discovery

With a Ki of 98 nM against recombinant human IDO1 [1], this compound serves as a reliable positive control in biochemical screens for novel IDO1 inhibitors. Its affinity profile is comparable to clinical-stage inhibitors [2], ensuring assay windows that reflect clinically relevant target engagement.

Dual IDO1/PI3Kγ Polypharmacology Studies

The unique dual-target profile—combining nanomolar IDO1 inhibition with sub-nanomolar PI3Kγ binding (Kd = 2.60 nM) [1]—positions this compound for studies exploring synergistic immunomodulatory mechanisms. This polypharmacology is not recapitulated by canonical IDO1-selective inhibitors, making this compound an essential tool for hypothesis-driven research at the intersection of metabolic immune regulation and PI3K signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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